molecular formula C23H27N3O4 B1398561 2-(4-Methoxy-N-[2-oxo-2-[4-(2-phenylethenyl)piperazin-1-yl]ethyl]anilino)acetic acid CAS No. 1142205-54-6

2-(4-Methoxy-N-[2-oxo-2-[4-(2-phenylethenyl)piperazin-1-yl]ethyl]anilino)acetic acid

Cat. No. B1398561
CAS RN: 1142205-54-6
M. Wt: 409.5 g/mol
InChI Key: GTGUKAULNGWAOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxy-N-[2-oxo-2-[4-(2-phenylethenyl)piperazin-1-yl]ethyl]anilino)acetic acid is a useful research compound. Its molecular formula is C23H27N3O4 and its molecular weight is 409.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Binding and Cellular Uptake

The compound shares structural similarities with Hoechst 33258, known for its strong binding to the minor groove of double-stranded B-DNA, particularly AT-rich sequences. Hoechst derivatives, including those structurally related to 2-(4-Methoxy-N-[2-oxo-2-[4-(2-phenylethenyl)piperazin-1-yl]ethyl]anilino)acetic acid, find utility in biological applications like chromosome and nuclear staining, analysis of nuclear DNA content values, and as radioprotectors and topoisomerase inhibitors. These applications underscore the potential of such compounds in cellular biology research and rational drug design (Issar & Kakkar, 2013).

Chemical Communication in Biology

Chemical communication is pivotal in social insects like honeybees, where compounds structurally related to the subject molecule are involved in complex behavioral and physiological processes. For instance, queen retinue pheromone, a blend of various compounds, uses chemical communication to maintain social structure within the hive. Such insights can be crucial for understanding the broader applications of chemical signaling in biological systems and the potential role of similar compounds (Trhlin & Rajchard, 2018).

Environmental Fate and Aquatic Effects

The environmental impact and aquatic toxicity of related compounds, such as oxo-process chemicals, are vital for understanding the ecological footprint of chemical substances. Research indicates that inadvertent releases of these compounds into the environment would be rapidly biodegraded, posing a negligible threat to aquatic life. Such studies are crucial for assessing the environmental safety of new chemical compounds (Staples, 2001).

Therapeutic Applications

Piperazine derivatives, including structures similar to the compound , are known for their wide range of therapeutic applications, such as antipsychotic, antihistamine, anti-inflammatory, and anticancer activities. These derivatives are integral in drug design due to their pharmacokinetic and pharmacodynamic properties. Understanding the therapeutic potential of these derivatives can guide the development of new drugs with improved efficacy and safety profiles (Rathi et al., 2016).

properties

IUPAC Name

2-(4-methoxy-N-[2-oxo-2-[4-(2-phenylethenyl)piperazin-1-yl]ethyl]anilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4/c1-30-21-9-7-20(8-10-21)26(18-23(28)29)17-22(27)25-15-13-24(14-16-25)12-11-19-5-3-2-4-6-19/h2-12H,13-18H2,1H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGUKAULNGWAOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C=CC3=CC=CC=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methoxy-N-[2-oxo-2-[4-(2-phenylethenyl)piperazin-1-yl]ethyl]anilino)acetic acid
Reactant of Route 2
2-(4-Methoxy-N-[2-oxo-2-[4-(2-phenylethenyl)piperazin-1-yl]ethyl]anilino)acetic acid
Reactant of Route 3
2-(4-Methoxy-N-[2-oxo-2-[4-(2-phenylethenyl)piperazin-1-yl]ethyl]anilino)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(4-Methoxy-N-[2-oxo-2-[4-(2-phenylethenyl)piperazin-1-yl]ethyl]anilino)acetic acid
Reactant of Route 5
2-(4-Methoxy-N-[2-oxo-2-[4-(2-phenylethenyl)piperazin-1-yl]ethyl]anilino)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(4-Methoxy-N-[2-oxo-2-[4-(2-phenylethenyl)piperazin-1-yl]ethyl]anilino)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.